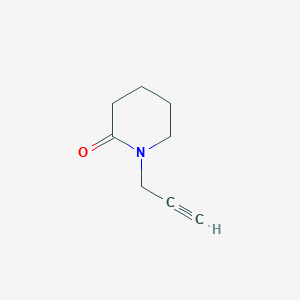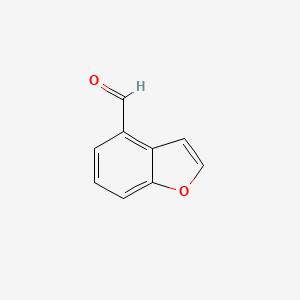
苯并呋喃-4-甲醛
描述
Benzofuran-4-carbaldehyde is a liquid compound with a CAS number of 95333-13-4 and a molecular weight of 146.15 . It is a member of benzofurans , which are organic compounds containing a benzene ring fused to a furan . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
Benzofuran compounds, including Benzofuran-4-carbaldehyde, can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
Benzofuran-4-carbaldehyde has a molecular formula of C9H6O2 . It contains a total of 18 bonds, including 12 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aldehyde (aromatic), and 1 Furane .Chemical Reactions Analysis
Benzofuran compounds, including Benzofuran-4-carbaldehyde, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .Physical And Chemical Properties Analysis
Benzofuran-4-carbaldehyde is a liquid at room temperature . and a density of 1.206 g/mL at 25 °C . The compound’s storage temperature is that of a refrigerator .科学研究应用
Anticancer Activity
Benzofuran derivatives, including Benzofuran-4-carbaldehyde, have shown significant cell growth inhibitory effects in various types of cancer cells. For instance, compound 36, a substituted benzofuran, was found to inhibit leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells with varying degrees of efficacy .
Antibacterial Properties
Studies have indicated that benzofuran compounds possess strong antibacterial activities. This makes Benzofuran-4-carbaldehyde a potential candidate for the development of new antibacterial agents .
Antioxidative Effects
The antioxidative properties of benzofuran derivatives are also well-documented. These compounds can be used to combat oxidative stress-related diseases .
Antiviral Applications
Benzofuran compounds have been reported to exhibit antiviral activities, which could be harnessed in the treatment of viral infections .
Drug Development
Benzofuran derivatives are recognized for their extensive pharmaceutical applications. Notable compounds include amiodarone and bergapten among others. These compounds are used in various drug formulations .
Synthesis Innovation
Recent studies have focused on innovative synthetic routes and catalytic strategies to procure the synthesis of benzofuran heterocycles, which includes Benzofuran-4-carbaldehyde. These advancements are crucial for the development of new pharmaceuticals .
作用机制
Target of Action
Benzofuran-4-carbaldehyde, like other benzofuran compounds, is known to have a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
It is known that benzofuran compounds interact with their targets in a way that leads to their observed biological activities . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects, suggesting they may interact with cellular components involved in cell proliferation .
Biochemical Pathways
Benzofuran-4-carbaldehyde, as part of the benzofuran compounds, is likely involved in various biochemical pathways due to its diverse biological activities . .
Result of Action
Benzofuran-4-carbaldehyde, like other benzofuran compounds, has been shown to have strong biological activities. For instance, some substituted benzofurans have demonstrated dramatic anti-cancer activities . A specific compound was found to have significant cell growth inhibitory effects, with varying inhibition rates in different types of cancer cells . This suggests that Benzofuran-4-carbaldehyde may have similar molecular and cellular effects.
Action Environment
It is known that benzofuran compounds are widely distributed in higher plants such as asteraceae, rutaceae, liliaceae, and cyperaceae , suggesting that these compounds may be influenced by environmental factors related to these plants.
安全和危害
未来方向
Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
属性
IUPAC Name |
1-benzofuran-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBNWXQWPDJHAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=COC2=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536129 | |
| Record name | 1-Benzofuran-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-4-carbaldehyde | |
CAS RN |
95333-13-4 | |
| Record name | 1-Benzofuran-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key steps involved in the synthesis of 2,3-dihydro-1-benzofuran-4-carbaldehyde?
A: The synthesis of 2,3-dihydro-1-benzofuran-4-carbaldehyde involves two major steps []:
Q2: Why is this particular synthetic method for 2,3-dihydro-1-benzofuran-4-carbaldehyde considered advantageous for industrial production?
A: The research paper highlights several advantages of this synthesis method []:
Q3: How do structural modifications of benzofuran-4-carbaldehyde, specifically the introduction of a hydroxyl and nitro group, influence its tautomeric behavior?
A: While the provided abstracts don't contain the answer to this question, one of them mentions a study on the benzoid-quinoid tautomerism of Schiff bases derived from 5-hydroxy- and 5-hydroxy-6-nitro-2,3-diphenyl-1-benzofuran-4-carbaldehydes []. This suggests that introducing hydroxyl and nitro groups to the benzofuran-4-carbaldehyde structure can significantly impact its tautomeric equilibrium, likely due to the electronic effects and potential for hydrogen bonding of these substituents. Further investigation into the full text of this research paper would be needed to understand the specific influence of these modifications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



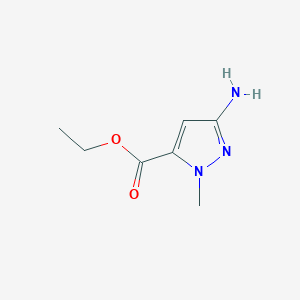

![2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1281863.png)

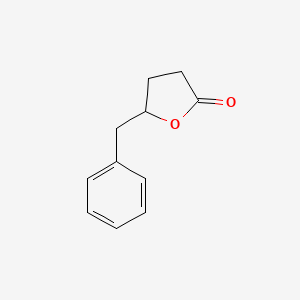

![Ethyl [(4-methylphenyl)amino]acetate](/img/structure/B1281872.png)
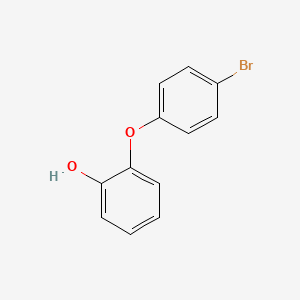

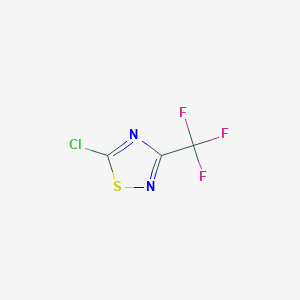

![2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281886.png)
